3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
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Overview
Description
3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid is a complex organic compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce 3,4-dihydroquinoxalines .
Scientific Research Applications
3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for treating cancer and infectious diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid: Similar in structure but with a propyl group instead of a phenyl group.
2-Quinoxalinepropanoic acid: Another derivative with different substituents on the quinoxaline ring.
Uniqueness
3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid is unique due to its specific phenyl substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(3-oxo-4-phenylquinoxalin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(21)11-10-14-17(22)19(12-6-2-1-3-7-12)15-9-5-4-8-13(15)18-14/h1-9H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNXMKDRYFFUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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